(R)-(+)-3,3-Difluoro-1,2-heptanediol

Physicochemical Property Formulation Separation Science

(R)-(+)-3,3-Difluoro-1,2-heptanediol (CAS 158358-96-4) is a chiral, fluorinated vicinal diol with the linear formula CH₃(CH₂)₃CF₂CH(OH)CH₂OH, a molecular weight of 168.18 g/mol, and a minimum purity specification of 95%. It features a seven-carbon backbone with hydroxyl groups at the C1 and C2 positions and a gem-difluoro substitution at the C3 position, rendering it a versatile C7 chiral building block with distinct physicochemical properties compared to non-fluorinated 1,2-diols.

Molecular Formula C7H14F2O2
Molecular Weight 168.18 g/mol
CAS No. 158358-96-4
Cat. No. B129713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-3,3-Difluoro-1,2-heptanediol
CAS158358-96-4
Molecular FormulaC7H14F2O2
Molecular Weight168.18 g/mol
Structural Identifiers
SMILESCCCCC(C(CO)O)(F)F
InChIInChI=1S/C7H14F2O2/c1-2-3-4-7(8,9)6(11)5-10/h6,10-11H,2-5H2,1H3/t6-/m1/s1
InChIKeyNDZCPOSFHWMJGY-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(+)-3,3-Difluoro-1,2-heptanediol (CAS 158358-96-4): Procurement-Grade Chiral Vicinal Difluoro Diol for Stereoselective Synthesis


(R)-(+)-3,3-Difluoro-1,2-heptanediol (CAS 158358-96-4) is a chiral, fluorinated vicinal diol with the linear formula CH₃(CH₂)₃CF₂CH(OH)CH₂OH, a molecular weight of 168.18 g/mol, and a minimum purity specification of 95% . It features a seven-carbon backbone with hydroxyl groups at the C1 and C2 positions and a gem-difluoro substitution at the C3 position, rendering it a versatile C7 chiral building block with distinct physicochemical properties compared to non-fluorinated 1,2-diols [1].

Why Generic (R)-(+)-3,3-Difluoro-1,2-heptanediol Cannot Be Interchanged: The Cost of Ignoring Physicochemical and Chiral Divergence


Assuming functional equivalence between (R)-(+)-3,3-difluoro-1,2-heptanediol and its non-fluorinated analog (1,2-heptanediol) or its regioisomer (4,4-difluoro-1,7-heptanediol) introduces significant risk in synthesis and assay reproducibility. The gem-difluoro group at C3 drastically alters electron distribution and hydrogen-bonding capacity, resulting in a density reduction of >17% and a lower refractive index compared to 1,2-heptanediol . The (R)-enantiomeric configuration provides a specific optical rotation ([α]22/D +13°) that is absent in achiral or racemic alternatives, making it essential for stereoselective applications where enantiopurity directly governs downstream product configuration . Substitution with a regioisomer or non-fluorinated analog would thus change both the physical behavior and the stereochemical outcome of a reaction.

Quantitative Differentiation Evidence for (R)-(+)-3,3-Difluoro-1,2-heptanediol Against Closest Analogs


Density Reduction versus Non-Fluorinated 1,2-Heptanediol

The introduction of two fluorine atoms at the C3 position of the heptane backbone significantly reduces liquid density. (R)-(+)-3,3-Difluoro-1,2-heptanediol exhibits a density of 0.783 g/mL at 25 °C , compared to 0.947 g/cm³ for the non-fluorinated analog 1,2-heptanediol . This 17.3% lower density is a direct consequence of fluorination and dictates different phase behavior in solvent extraction and chromatographic purification.

Physicochemical Property Formulation Separation Science

Optical Rotation: Chiral Identity Marker Absent in Achiral Analogs

The specific optical rotation of (R)-(+)-3,3-difluoro-1,2-heptanediol is [α]22/D +13° (c = 1.3 in chloroform) . Non-fluorinated 1,2-heptanediol is achiral at the C2 position and exhibits no optical rotation, making it unsuitable as a chiral building block. Even among fluorinated diols, regioisomers such as 4,4-difluoro-1,7-heptanediol are achiral and lack this stereochemical signature.

Chiral Purity Enantioselective Synthesis Quality Control

Proven Utility as a Key Intermediate in Stereoselective Synthesis of 14,14-Difluorocoriolic Acid

A peer-reviewed publication demonstrates the use of (R)-3,3-difluoro-1,2-dihydroxyheptane as the key chiral intermediate in the stereoselective synthesis of (R)-14,14-difluorocoriolic acid, a fluorinated analog of the bioactive lipid coriolic acid [1]. The synthesis proceeds from D-glyceraldehyde acetonide, through DAST-mediated fluorination and acidic hydrolysis to yield the target diol, which is then elaborated to the final difluoro-fatty acid. This contrasts with non-fluorinated 1,2-heptanediol, which cannot introduce the gem-difluoro moiety required for metabolically stable lipid analogs.

Medicinal Chemistry Fluorinated Lipid Synthesis Stereoselective Synthesis

Refractive Index as a QC Fingerprint for C3-Difluoro Substitution

The refractive index (n20/D) of (R)-(+)-3,3-difluoro-1,2-heptanediol is 1.419 , markedly lower than the n20/D of 1.44–1.45 reported for non-fluorinated 1,2-heptanediol . This difference of Δn ≈ 0.025–0.031 provides a rapid, non-destructive optical method to differentiate the fluorinated diol from its non-fluorinated counterpart in incoming inspection or process monitoring.

Quality Control Purity Assessment Process Analytical Technology

Dihydroorotase Inhibition Potency as a Baseline Biological Activity Benchmark

In a biochemical assay against dihydroorotase from mouse Ehrlich ascites, (R)-(+)-3,3-difluoro-1,2-heptanediol exhibits an IC₅₀ of 1.80 × 10⁵ nM (180 µM) at pH 7.37 [1]. While this potency is modest, it serves as a quantitative baseline for structure-activity relationship (SAR) studies comparing fluorinated vicinal diols. Under identical assay conditions, the non-fluorinated 1,2-heptanediol would not be expected to exhibit the same binding interactions due to the absence of fluorine-mediated hydrogen-bond acceptor capacity.

Enzyme Inhibition Pyrimidine Biosynthesis Biochemical Assay

In Vitro Antiproliferative Activity Across Three Human Cancer Cell Lines

Preliminary in vitro studies report that (R)-(+)-3,3-difluoro-1,2-heptanediol inhibits proliferation across three human cancer cell lines with the following IC₅₀ values: HepG2 (liver cancer) 10.5 µM; MOLT-3 (leukemia) 12.0 µM; A549 (lung cancer) 15.0 µM . Non-fluorinated 1,2-heptanediol does not exhibit comparable antiproliferative activity in these cell lines under standard screening conditions, suggesting that the CF₂ group contributes to the observed bioactivity. However, these data originate from a vendor technical datasheet and have not been independently reproduced in peer-reviewed literature.

Anticancer Activity Cell Viability Lead Discovery

Application Scenarios Where (R)-(+)-3,3-Difluoro-1,2-heptanediol Delivers Quantifiable Advantage


Stereoselective Synthesis of Gem-Difluoro Fatty Acid Analogs

This compound is the validated key intermediate for constructing (R)-14,14-difluorocoriolic acid and related gem-difluoro lipid analogs . The published route from D-glyceraldehyde acetonide through DAST fluorination and acidic deprotection provides a reproducible pathway. Procuring this specific (R)-enantiomer ensures the correct absolute configuration at the downstream chiral center, which is essential for biological target engagement studies of fluorinated oxylipins.

Physicochemical Property-Driven Formulation Development

With a density 17.3% lower than non-fluorinated 1,2-heptanediol (0.783 vs. 0.947 g/cm³) and a refractive index of 1.419 vs. 1.44–1.45 for the analog , this compound serves as a model solute for studying how gem-difluoro substitution affects biphasic partitioning, emulsion stability, and optical detection in analytical method development.

Chiral Building Block Inventory for Asymmetric Synthesis Laboratories

The defined optical rotation ([α]22/D +13°, c = 1.3 in CHCl₃) and a minimum purity of 95% make this compound suitable for use as a chiral auxiliary or enantiopure starting material. Its C7 backbone with vicinal diol functionality and C3 gem-difluoro group offers a unique substitution pattern not available from shorter-chain analogs like (R)-3,3-difluoropropane-1,2-diol, enabling the synthesis of longer-chain fluorinated intermediates.

Biochemical SAR Exploration Around Fluorinated Diol Scaffolds

The dihydroorotase inhibition IC₅₀ of 180 µM provides a quantitative starting point for SAR expansion. Although the potency is modest, the presence of the gem-difluoro group adjacent to the vicinal diol allows researchers to systematically explore how fluorine substitution affects hydrogen-bonding networks in enzyme active sites, using the non-fluorinated 1,2-heptanediol as a negative control.

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